![molecular formula C17H15NO3 B154055 2H-Indol-2-one, 4-[2-(benzoyloxy)ethyl]-1,3-dihydro- CAS No. 139122-18-2](/img/structure/B154055.png)
2H-Indol-2-one, 4-[2-(benzoyloxy)ethyl]-1,3-dihydro-
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Overview
Description
“2H-Indol-2-one, 4-[2-(benzoyloxy)ethyl]-1,3-dihydro-” is a chemical compound . It is a derivative of 1,3-dihydro-2H-indolin-2-one . This compound is a key intermediate in the synthesis of various pharmaceuticals and has been the subject of numerous studies .
Synthesis Analysis
The synthesis of 1,3-dihydro-2H-indolin-2-one derivatives, including “2H-Indol-2-one, 4-[2-(benzoyloxy)ethyl]-1,3-dihydro-”, involves the Knoevenagel condensation reaction . The benzoylated products were synthesized by the benzoylation of substituted phenols under low temperature .Molecular Structure Analysis
The molecular structure of “2H-Indol-2-one, 4-[2-(benzoyloxy)ethyl]-1,3-dihydro-” is complex, with a molecular weight of 281.31 .Chemical Reactions Analysis
The chemical reactions involving “2H-Indol-2-one, 4-[2-(benzoyloxy)ethyl]-1,3-dihydro-” are diverse. For instance, it can undergo a Knoevenagel condensation reaction to form α, β-unsaturated ketones .Scientific Research Applications
Alkaloid Synthesis
Indole derivatives, including 2H-Indol-2-one, are prevalent moieties present in selected alkaloids . They play a significant role in cell biology and have attracted increasing attention in recent years for their application as biologically active compounds .
Antiviral Applications
Indole derivatives have shown potential as antiviral agents . For instance, indole-2-carboxylic acid derivatives have been developed as potent HIV-1 integrase strand transfer inhibitors .
Anti-inflammatory Applications
Indole derivatives have demonstrated anti-inflammatory properties, making them potential candidates for the development of new anti-inflammatory drugs .
Anticancer Applications
Indole derivatives have shown promise in the treatment of various types of cancer. For example, they have been used in the synthesis of compounds that inhibit the growth of cancer cells .
Antioxidant Applications
Indole derivatives also exhibit antioxidant properties, which can be beneficial in the treatment of diseases caused by oxidative stress .
Antimicrobial Applications
Indole derivatives have been found to possess antimicrobial properties, making them potential candidates for the development of new antimicrobial drugs .
Antitubercular Applications
Indole derivatives have shown potential as antitubercular agents, which could lead to the development of new treatments for tuberculosis .
Antidiabetic Applications
Indole derivatives have demonstrated antidiabetic properties, suggesting their potential use in the treatment of diabetes .
Future Directions
Mechanism of Action
Target of Action
The compound 2H-Indol-2-one, 4-[2-(benzoyloxy)ethyl]-1,3-dihydro-, also known as 2-(2-Oxoindolin-4-yl)ethyl benzoate, is an important intermediate in the synthesis of ropinirole . Ropinirole is a modern non-ergoline dopamine receptor agonist . Therefore, the primary target of this compound can be inferred to be the dopamine receptors .
Mode of Action
While the exact mode of action of this compound is not explicitly mentioned in the available literature, it can be inferred from its role in the synthesis of ropinirole. Ropinirole, as a dopamine receptor agonist, works by mimicking the action of dopamine , a neurotransmitter in the brain that the neurons need to send messages. It is likely that 2-(2-Oxoindolin-4-yl)ethyl benzoate shares a similar mechanism, given its role as an intermediate in the synthesis of ropinirole .
Biochemical Pathways
The compound is involved in the biochemical pathways related to the synthesis of ropinirole . Ropinirole’s action on dopamine receptors influences several downstream effects, primarily the mitigation of Parkinson’s disease symptoms
Pharmacokinetics
As an intermediate in the synthesis of ropinirole, its absorption, distribution, metabolism, and excretion (adme) properties would be critical in determining the bioavailability of the final product, ropinirole .
Result of Action
Given its role in the synthesis of ropinirole, it can be inferred that its action would contribute to the therapeutic effects of ropinirole, which include alleviating the symptoms of parkinson’s disease and treating restless legs syndrome .
properties
IUPAC Name |
2-(2-oxo-1,3-dihydroindol-4-yl)ethyl benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c19-16-11-14-12(7-4-8-15(14)18-16)9-10-21-17(20)13-5-2-1-3-6-13/h1-8H,9-11H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUSUFCWBNNFCW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2NC1=O)CCOC(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30433504 |
Source
|
Record name | 2H-Indol-2-one, 4-[2-(benzoyloxy)ethyl]-1,3-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30433504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2H-Indol-2-one, 4-[2-(benzoyloxy)ethyl]-1,3-dihydro- | |
CAS RN |
139122-18-2 |
Source
|
Record name | 2H-Indol-2-one, 4-[2-(benzoyloxy)ethyl]-1,3-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30433504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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